molecular formula C35H45NO8 B027157 Progesterone 12-succinyltyrosine methyl ester CAS No. 110988-79-9

Progesterone 12-succinyltyrosine methyl ester

Cat. No.: B027157
CAS No.: 110988-79-9
M. Wt: 607.7 g/mol
InChI Key: QDRIHLHORYETQU-YXGNROOXSA-N
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Chemical Reactions Analysis

N-propylnorapomorphine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying dopamine receptor interactions and the synthesis of related compounds.

    Biology: Its effects on the central nervous system make it a valuable tool for understanding dopaminergic signaling and related behaviors.

    Medicine: As a dopamine agonist, it has potential therapeutic applications in treating conditions like Parkinson’s disease and erectile dysfunction.

    Industry: Its synthesis and reactions provide insights into the production of complex organic molecules.

Mechanism of Action

N-propylnorapomorphine exerts its effects primarily by activating dopamine receptors, particularly the D2 and D3 subtypes. Its biphasic effects on locomotion, with low doses producing inhibition and high doses resulting in enhanced activity, are likely due to preferential activation of D2/D3 autoreceptors versus postsynaptic receptors . This mechanism highlights the compound’s ability to modulate dopaminergic signaling in a dose-dependent manner.

Comparison with Similar Compounds

N-propylnorapomorphine is closely related to apomorphine, another dopamine agonist. it is unique in its specific receptor interactions and effects on behavior. Similar compounds include:

N-propylnorapomorphine stands out due to its specific biphasic effects on locomotion and its potential for detailed studies on dopaminergic signaling.

Properties

IUPAC Name

[(10R,12S,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 4-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45NO8/c1-20(37)26-11-12-27-25-10-7-22-18-24(39)15-16-34(22,2)28(25)19-30(35(26,27)3)44-32(41)14-13-31(40)36-29(33(42)43-4)17-21-5-8-23(38)9-6-21/h5-6,8-9,18,25-30,38H,7,10-17,19H2,1-4H3,(H,36,40)/t25?,26-,27?,28?,29+,30+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRIHLHORYETQU-YXGNROOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCC2[C@@]1([C@H](CC3C2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911926
Record name 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110988-79-9
Record name Progesterone 12-succinyltyrosine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Progesterone 12-succinyltyrosine methyl ester

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